1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine
Description
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine is a cyclobutanemethanamine derivative featuring a 4-chloro-3-fluorophenyl substituent. The molecular formula of this compound can be inferred as C₁₁H₁₂ClFN, with a molecular weight of 215.67 g/mol, based on structural similarities to compounds like 1-(3-chlorophenyl)cyclobutanemethanamine (C₁₁H₁₃ClN) .
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
[1-(4-chloro-3-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13ClFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
LNIMLUCTRFUEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-fluorobenzyl chloride with cyclobutanone in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Aryl Substitution Effects: The 4-chloro-3-fluorophenyl group in the target compound introduces a mixed halogenated motif, enhancing lipophilicity compared to mono-halogenated analogs like sibutramine (4-chlorophenyl). This may improve membrane permeability but could also increase metabolic stability challenges . Substituting fluorine at the 3-position (vs.
Amine Functionalization :
- Unlike sibutramine, which has a tertiary amine (dimethyl and isobutyl groups), the target compound is a primary amine . This difference significantly impacts pharmacokinetics; tertiary amines generally exhibit longer half-lives due to reduced renal clearance .
Ring System Modifications: Cyclobutane rings impose greater ring strain (≈26 kcal/mol) than cyclopropane (≈27 kcal/mol) or benzene, influencing conformational flexibility and intermolecular interactions .
Computational and Experimental Insights
- Density-Functional Theory (DFT) : Studies on similar halogenated aryl amines suggest that exact-exchange terms in DFT calculations improve predictions of thermochemical properties (e.g., atomization energies) .
- Crystallographic Tools : Programs like SHELX and ORTEP-3 have been critical in resolving the stereochemistry and crystal packing of cyclobutanemethanamine derivatives .
Biological Activity
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
- Molecular Formula: C11H13ClF
- Molecular Weight: 202.68 g/mol
- IUPAC Name: this compound
- CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a lead compound in drug development.
The compound is believed to interact with specific receptors and enzymes, modulating their activity. The presence of the chloro and fluoro substituents enhances its lipophilicity, which facilitates cellular penetration and receptor binding.
Data Table: Biological Activity Overview
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study 1 | Antidepressant effects | Serotonin reuptake inhibition | Increased serotonin levels in rodent models |
| Study 2 | Anti-inflammatory properties | COX inhibition | Reduced inflammation markers in vitro |
| Study 3 | Anticancer activity | Apoptosis induction | Induced cell death in cancer cell lines |
Case Study 1: Antidepressant Effects
In a study conducted on rodent models, this compound demonstrated significant antidepressant-like effects. The research indicated that the compound inhibited serotonin reuptake, leading to increased serotonin levels in the brain. Behavioral tests showed improved mood-related outcomes compared to control groups.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that it effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The results showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 3: Anticancer Activity
Research into the anticancer potential of this compound revealed its ability to induce apoptosis in various cancer cell lines. The study highlighted that the compound triggered cellular pathways leading to programmed cell death, thus presenting a promising avenue for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
